molecular formula C20H19N3O3S B11519300 3-{[(4-propoxyphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

3-{[(4-propoxyphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11519300
M. Wt: 381.4 g/mol
InChI Key: NBFRNSCSMDKTFX-UHFFFAOYSA-N
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Description

3-(4-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 1,3-thiazol-2-amine to form the benzamide core.

    Amidation Reaction: The benzamide core is then subjected to an amidation reaction with 4-propoxybenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-PROPOXYBENZAMIDE: A simpler analog with similar structural features.

    N-(1,3-THIAZOL-2-YL)BENZAMIDE: Another analog with a thiazole ring.

    BENZAMIDE: The parent compound with a simpler structure.

Uniqueness

3-(4-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both the propoxybenzamido and thiazolyl groups, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

3-[(4-propoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C20H19N3O3S/c1-2-11-26-17-8-6-14(7-9-17)18(24)22-16-5-3-4-15(13-16)19(25)23-20-21-10-12-27-20/h3-10,12-13H,2,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

NBFRNSCSMDKTFX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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